molecular formula C8H3Cl2F3O B156584 3',5'-Dichloro-2,2,2-trifluoroacetophenone CAS No. 130336-16-2

3',5'-Dichloro-2,2,2-trifluoroacetophenone

Cat. No.: B156584
CAS No.: 130336-16-2
M. Wt: 243.01 g/mol
InChI Key: DZDSQRPDUCSOQV-UHFFFAOYSA-N
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Description

3',5'-Dichloro-2,2,2-trifluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Platinum-Catalyzed Enantioselective Hydrogenation

Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including 3',5'-Dichloro-2,2,2-trifluoroacetophenone, has been studied. Electron-withdrawing groups like CF3 increased the rate and enantioselectivity of these reactions, making it a significant process in heterogeneous catalyst systems (Arx, Mallát, & Baiker, 2001).

Synthesis of Fluorinated Monomers

A ‘3F’ fluorinated diamine monomer based on trifluoroacetophenone was synthesized for creating new polyimides. These polyimides show excellent thermal stability and solvent resistance, highlighting the utility of this compound in polymer science (Brink et al., 1994).

Catalytic Precursors in Asymmetric Reduction

Ruthenium(II) complexes with specific ligands, including this compound, have been used as catalytic precursors for the asymmetric reduction of trifluoroacetophenone to α-(trifluoromethyl)benzyl alcohol (Barbaro et al., 2003).

Environmentally Friendly Epoxidation

2,2,2-Trifluoroacetophenone serves as an efficient organocatalyst for the epoxidation of alkenes, offering an environmentally friendly and chemoselective method with high yields using H2O2 as the green oxidant. This highlights its potential in green chemistry applications (Limnios & Kokotos, 2014).

Gas Transport Properties in Polymers

New aromatic 3F polymers derived from 2,2,2-trifluoroacetophenone have shown attractive permeability coefficients for gases like CO2 and H2. These polymers are noted for their high glass transition temperatures and excellent thermal stability, making them suitable for industrial applications (Guzmán-Gutiérrez et al., 2008).

Fluorescence Sensing of Carboxylate Anions

Oligothiophene-based o-(carboxamido)trifluoroacetophenones exhibit fluorescence enhancement upon binding with carboxylate anions. This finding is significant in the development of fluorescence-based sensors (Kim & Ahn, 2008).

Safety and Hazards

This compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such asCyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, and their interaction with the compound could potentially influence cell proliferation and growth.

Pharmacokinetics

Similar compounds have been found to exhibit varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially influencing their bioavailability and overall effect.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s action can also be influenced by its concentration and the duration of exposure.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDSQRPDUCSOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374230
Record name 3',5'-Dichloro-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130336-16-2
Record name 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130336-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130336162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',5'-Dichloro-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.200.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the process described in the research paper regarding 3',5'-Dichloro-2,2,2-trifluoroacetophenone?

A1: The research paper [] outlines a novel process for synthesizing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, also known as this compound. This method focuses on a multi-step reaction involving the chlorination and subsequent reaction with trichloroacetic acid in the presence of sulfuric acid. The significance lies in the potential for a more efficient and scalable production of this compound, which could be valuable for various research applications.

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